

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromoheptane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of **2-Bromoheptane** (CAS No: 1974-04-5), a halogenated alkane relevant in various chemical syntheses. The document details its key physical constants, outlines standardized experimental protocols for their determination, and illustrates the underlying principles governing these properties.

Physicochemical Data of 2-Bromoheptane

2-Bromoheptane is a colorless liquid at room temperature.[1][2] Its primary physical properties are summarized below. Note the significant discrepancy in reported melting points across different sources, which may be attributable to isomeric differences, measurement conditions, or database errors.

Table 1: Summary of Quantitative Data for **2-Bromoheptane**



Property	Value	Conditions	Source(s)
Molecular Formula	C7H15Br	-	[1][3][4]
Molecular Weight	179.10 g/mol	-	[3][4][5]
Boiling Point	166 - 168 °C	760 mmHg (Atmospheric Pressure)	[1][3][4][6][7]
64 - 66 °C	21 mmHg	[8][9][10]	
Melting Point	47 °C	-	[1][3][4][6][7][8][10]
-93 °C	-	[2]	
Density	1.142 g/mL	25 °C	[8][10]
1.1277 g/cm ³	20 °C	[1]	
Refractive Index	1.447	20 °C	[6][8][9]

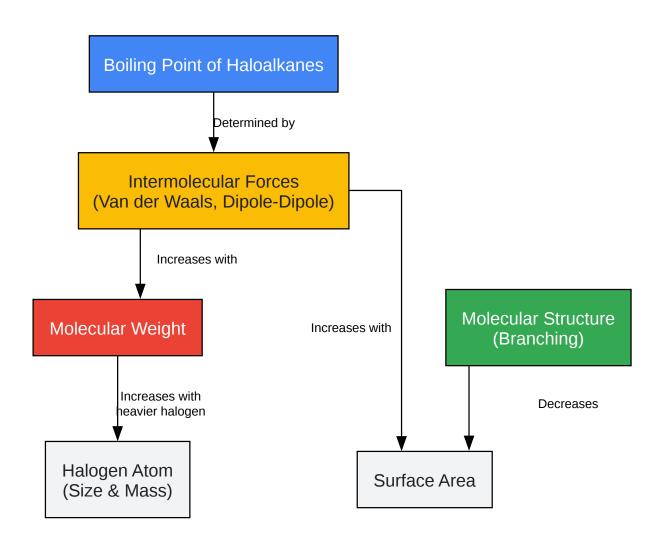
Factors Influencing Boiling and Melting Points of Haloalkanes

The physical properties of **2-Bromoheptane** are governed by the interplay of intermolecular forces, which are influenced by its molecular structure. For haloalkanes, these properties are generally predictable based on several key factors.

- Molecular Weight and Halogen Type: The boiling point of haloalkanes increases with the size
 and mass of the halogen atom (I > Br > Cl > F) for the same alkyl group.[11][12][13] This is
 due to the increase in the magnitude of van der Waals forces, which are dependent on the
 number of electrons and the surface area of the molecule.[11][14]
- Intermolecular Forces: As covalent compounds, haloalkanes exhibit dipole-dipole interactions due to the polar carbon-halogen bond, in addition to London dispersion forces (van der Waals forces).[11][13][14] These combined forces are stronger than in parent alkanes of similar mass, resulting in higher boiling points.[12][14]



- Branching: For isomeric haloalkanes, increased branching leads to a more compact, spherical shape. This reduces the effective surface area for intermolecular contact, weakening the van der Waals forces and thus lowering the boiling point.[11][13]
- Crystal Lattice Structure: The melting point is determined by the energy required to break the
 crystal lattice structure of the solid.[12][13] Molecules with greater symmetry, such as paraisomers of dihalobenzenes, pack more efficiently into a crystal lattice, resulting in
 significantly higher melting points compared to their less symmetrical ortho- and metaisomers.[11][14]



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Caption: Logical relationship of factors affecting haloalkane boiling points.



Experimental Protocols

Accurate determination of boiling and melting points is crucial for compound identification and purity assessment.[15] Pure compounds typically exhibit sharp melting and boiling points, whereas impurities tend to lower the melting point and broaden the melting range.[15]

Boiling Point Determination (Micro-Scale / Thiele Tube Method)

This method is suitable when only a small volume of the liquid sample is available.[16] It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

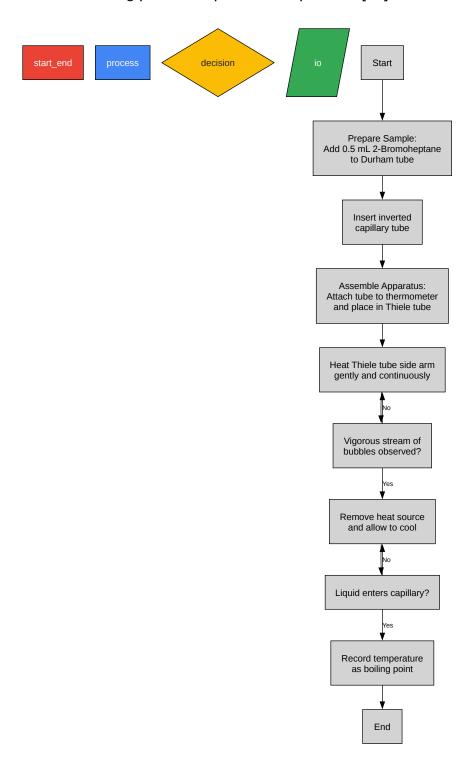
Methodology:

- Sample Preparation: A small volume (0.2-0.5 mL) of **2-Bromoheptane** is placed into a small-diameter test tube (Durham tube).[16]
- Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its
 open end submerged in the liquid.
- Apparatus Assembly: The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the sample is fully immersed.[16]
- Heating: The side arm of the Thiele tube is gently and continuously heated with a
 microburner. This design ensures uniform heat distribution via convection currents in the oil.
 [16]
- Observation: As the temperature rises, dissolved air will first exit the capillary tube. As the liquid's boiling point is approached and exceeded, a continuous and rapid stream of vapor bubbles will emerge from the capillary tip.[16]
- Measurement: Once a vigorous stream of bubbles is observed, the heat source is removed.
 The apparatus is allowed to cool slowly. The boiling point is recorded as the temperature at



which the bubble stream ceases and the liquid just begins to be drawn back into the capillary tube. At this moment, the external pressure equals the vapor pressure inside the capillary.

 Pressure Correction: The observed boiling point should be recorded along with the ambient barometric pressure, as boiling points are pressure-dependent.[17]





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Caption: Experimental workflow for micro boiling point determination.

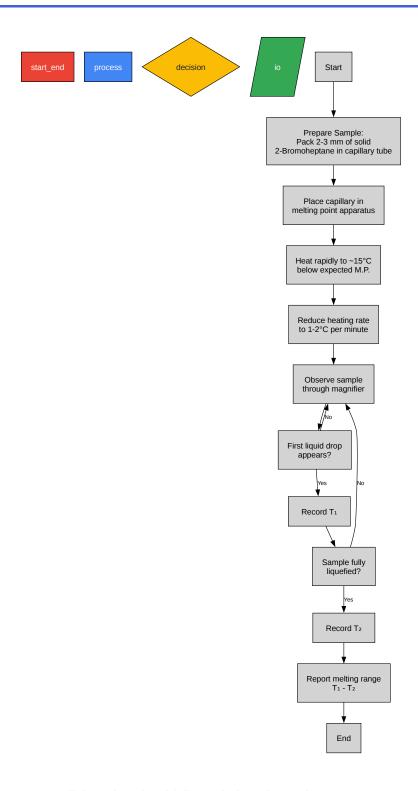
Melting Point Determination (Capillary Method)

This is the standard method for determining the melting point of a solid organic compound. It involves heating a small sample in a capillary tube within a calibrated apparatus.

Methodology:

- Sample Preparation: A small amount of the crystalline solid form of 2-Bromoheptane (if obtained below its melting point) is finely powdered. The open end of a capillary tube is pressed into the powder.
- Packing: The sample is packed into the sealed end of the tube by tapping the tube or dropping it through a long glass tube. A packed sample height of 2-3 mm is ideal.
- Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus (e.g., Mel-Temp).[15]
- Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Measurement: The heating rate is then reduced to a slow and steady 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[15]
- Observation & Recording: The sample is observed through a magnifying lens. Two temperatures are recorded to define the melting range:
 - T1: The temperature at which the first drop of liquid appears.
 - T2: The temperature at which the entire sample has completely liquefied. The melting point is reported as the range T1 T2. A pure sample will have a sharp range of 0.5-1.0 °C.[15]





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